molecular formula C7H4F3NO2 B13454908 6-(Trifluoromethoxy)picolinaldehyde

6-(Trifluoromethoxy)picolinaldehyde

Cat. No.: B13454908
M. Wt: 191.11 g/mol
InChI Key: JYTWNAMOXYYADL-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)picolinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a picolinaldehyde structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)picolinaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted carboxylic acids, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

6-(Trifluoromethoxy)picolinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: 6-(Trifluoromethoxy)picolinaldehyde stands out due to its trifluoromethoxy group, which offers distinct electronic properties compared to trifluoromethyl and other substituents. This uniqueness makes it a valuable compound in various research applications, providing advantages in terms of reactivity and stability .

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

6-(trifluoromethoxy)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-1-2-5(4-12)11-6/h1-4H

InChI Key

JYTWNAMOXYYADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC(F)(F)F)C=O

Origin of Product

United States

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